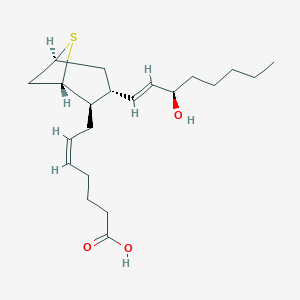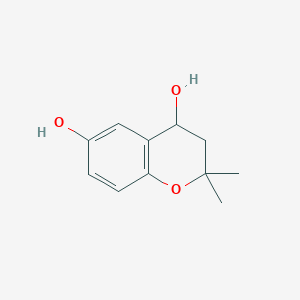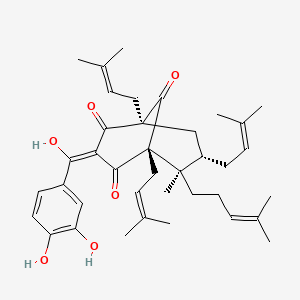![molecular formula C18H24N4O18 B1231186 3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of β-Amino α-Hydroxy Carboxylic Esters: Research has shown that 3-aryl-3-azido-2-hydroxypropanoic esters can be synthesized from oxirane-2-carboxylic esters. This synthesis involves ring opening with sodium azide and reduction with tin(II) chloride, yielding 3-amino-3-aryl-2-hydroxypropanoic esters. In this context, the nitro group is partially reduced to the amino group, demonstrating a method for accessing both aryl- and alkyl-substituted β-amino α-hydroxy acid derivatives (Legters, Dienst, Thijs, & Zwanenburg, 2010).
Biological Activity and Molecular Interactions
- Inhibition of Carboxypeptidase A: 2-Substituted 3-nitropropanoic acids have been designed as inhibitors against carboxypeptidase A (CPA). Specifically, (R)-2-benzyl-3-nitropropanoic acid displayed potent inhibition, with X-ray crystallography showing the nitro group mimicking the transition state in the hydrolysis catalyzed by CPA (Wang, Wang, Xuan, Zeng, Jin, Ma, & Tian, 2008).
Novel Compounds and Derivatives
- Novel Glucose Esters of 3-nitropropanoic acid: Research has identified new glucose esters of 3-nitropropanoic acid in Indigofera kirilowii. These include kirilowin C and D, along with four new glucose 3-nitropropanoates. The structures of these compounds were identified using spectroscopic data, expanding the knowledge of toxic glucose conjugates of 3-nitropropanoic acid in angiosperms (Su, Lü, Yang, Li, Di, Wu, Guo, Lü, & Guo, 2008).
Toxicity and Metabolism Studies
- Toxicity and Metabolism in Forages Poisonous to Livestock: Glycosides of 3-nitro-1-propanol and glucose esters of 3-nitro-1-propanoic acid are found in many forages. These compounds, particularly nitropropionic acid, inhibit succinate dehydrogenase in mammals, blocking ATP formation. Understanding their metabolism, especially by rumen microbes, is crucial for managing the risks associated with these toxins in animal feed (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005).
Propriétés
Nom du produit |
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester |
|---|---|
Formule moléculaire |
C18H24N4O18 |
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
JMPKPWBLQUWFHQ-LUAGPVBASA-N |
SMILES isomérique |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES canonique |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



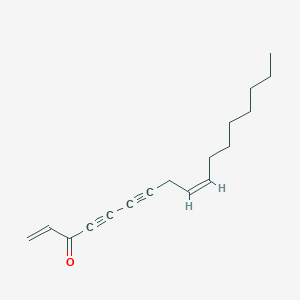
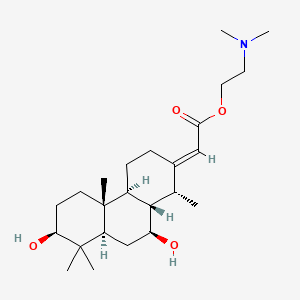


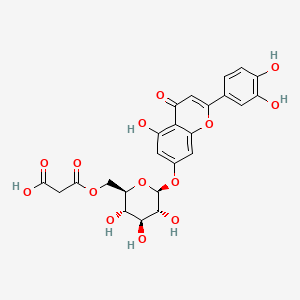

![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
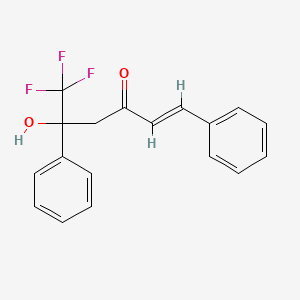
![N-[2-(2-imidazo[1,2-a]pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1231115.png)
